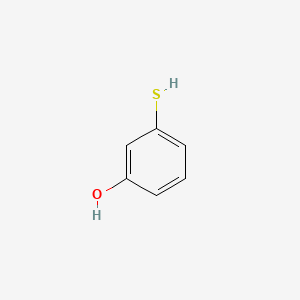

3-Hydroxythiophenol

Cat. No. B1363457

Key on ui cas rn:

40248-84-8

M. Wt: 126.18 g/mol

InChI Key: DOFIAZGYBIBEGI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06054623

Procedure details

3-hydroxythiophenol was then prepared by charging a dry 12 L jacketed flask purged with nitrogen, with sulfur powder (52.1 g, 1.6 mol) and THF (585 mL). The mixture was cooled to 5° C. with stirring followed by addition of the above Grignard solution via a Teflon transfer line by applying N2 pressure. The rate of the Grignard reaction was adjusted so that the reaction temperature could be kept below 15° C. The Grignard flask was rinsed with THF (2×234 mL) and the rinsed solution was added to the reaction mixture. The reaction mixture was allowed to warm to room temperature and stirred until a negative Gilman test was obtained. To the resultant mixture was then added 10% aqueous HCl (1158 g) in one portion. The pot temperature rose to 50° C. The reaction was stirred for one additional hour while cooling to room temperature. The bottom aqueous layer was drained off from the top THF layer and was treated with a solution of KOH (508 g) and Na2S2O5 (212.7 g) in water (1740 mL). The resultant mixture was heated at reflux for two hours. The THF layer was separated and concentrated. The residue was combined with the aqueous layer, which was washed with butyl methyl ether (2×1170 mL). The aqueous phase was acidified to pH 1 with concentrated HCl. The resultant mixture was then extracted with t-butyl methyl ether three times (1560, 1170 and 780 mL) and the combined organic layer was washed with brine (780 mL). Removal of the solvent under reduced pressure while keeping the water bath temperature less than 30° C. afforded the crude product (181.6 g) as a slightly yellow liquid. Vacuum distillation using a Vigruex distilling column gave phenol (16 g), 3-hydroxythiophenol (135.7 g) and a high boiling point residue (29.9 g). The yield of the desired product was 53%, and purity was greater than 99%, as determined by GC.

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

Na2S2O5

Quantity

212.7 g

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.[S].N#N.Cl.[OH-].[K+]>O.C1COCC1>[C:2]1([OH:1])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[OH:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1 |f:4.5,^3:8|

|

Inputs

Step One

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C=C(C=CC1)S

|

Step Four

Step Five

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Seven

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1158 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The rate of the Grignard reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

could be kept below 15° C

|

WASH

|

Type

|

WASH

|

|

Details

|

The Grignard flask was rinsed with THF (2×234 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the rinsed solution was added to the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred until a negative Gilman test

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 50° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction was stirred for one additional hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for two hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The THF layer was separated

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with butyl methyl ether (2×1170 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resultant mixture was then extracted with t-butyl methyl ether three times (1560, 1170 and 780 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic layer was washed with brine (780 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of the solvent under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the water bath temperature less than 30° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded the crude product (181.6 g) as a slightly yellow liquid

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Vacuum distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilling column

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 16 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=C(C=CC1)S

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 135.7 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |